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actA protein

actin filament debranching kinetics Arp2/3 complex regulation branched actin network turnover

Reconstituting actin-based motility in vitro requires a direct, constitutive Arp2/3 activator free from host regulatory complexity. ActA (CAS 144430-05-7) activates Arp2/3 directly (Kd 0.6 μM) without N-WASP or upstream signals, enabling fully defined minimal-component assays. • Enables motility reconstitution with only purified actin, Arp2/3, capping protein, cofilin, and ATP - no confounding autoinhibition or Cdc42 dependence • Produces actin networks with 3-4-fold faster filament debranching than N-WASP VCA, enabling side-by-side kinetic comparisons under identical buffer conditions • Unique FPPPP tetrapeptide repeat motif allows quantitative VASP/Ena titration for dose-dependent architectural switch studies (branching reduced >4-fold at saturating VASP) Supplied as recombinant protein (>90% SDS-PAGE) with batch-to-batch consistency for reproducible biophysical and structural assays.

Molecular Formula C14H17N3O.C4H6O4
Molecular Weight 0
CAS No. 144430-05-7
Cat. No. B1179064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameactA protein
CAS144430-05-7
SynonymsactA protein
Molecular FormulaC14H17N3O.C4H6O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 612 aa / 639 aa / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ActA Protein – Arp2/3 Nucleation Promoter


ActA protein (Actin assembly-inducing protein, CAS 144430-05-7) is a 639-amino-acid, ~90 kDa bacterial surface protein encoded by Listeria monocytogenes that functions as a direct nucleation-promoting factor (NPF) for the host Arp2/3 complex [1]. Unlike vertebrate WASP-family NPFs that require upstream activation signals, ActA is a constitutively active, modular protein containing an N-terminal actin nucleation domain (residues ~30–263), a central proline-rich repeat region (residues ~235–394), and a C-terminal membrane anchor [2][3]. Its N-terminal region harbors three functional elements — an acidic stretch, an actin monomer-binding region, and a cofilin homology sequence — that together recruit and activate the Arp2/3 complex to nucleate branched actin filament networks, driving intracellular bacterial propulsion [4]. ActA serves as a biotechnological tool for reconstituting actin-based motility in vitro, studying Arp2/3 regulation, and engineering synthetic motility systems.

Why ActA Substitution Fails


ActA cannot be functionally substituted by vertebrate WASP-family NPFs (N-WASP, WASP, Scar1/WAVE) or other bacterial actin nucleators (IcsA, RickA, BimA) because it exhibits a unique combination of direct, constitutive Arp2/3 activation, a reversed domain architecture (acidic-WH2-cofilin vs. the canonical WH2-cofilin-acidic order), and a dedicated VASP/Ena-recruiting proline-rich repeat array that is absent in its closest functional analogs [1][2]. Unlike IcsA, which requires host N-WASP as an obligate intermediary, ActA binds and activates Arp2/3 directly — a critical distinction for experiments requiring defined, minimal-component reconstitution systems [3]. Furthermore, ActA-activated Arp2/3 produces actin networks with distinct kinetic properties (3–4-fold faster filament debranching) compared to N-WASP-activated Arp2/3, meaning that substitution changes not only the pathway but the architecture and turnover dynamics of the resulting actin network [4]. These biochemical and architectural differences preclude simple interchangeability in quantitative assays, reconstituted motility systems, and structural studies.

Quantitative Differentiation of ActA


Filament Debranching: ActA vs N-WASP VCA

In a direct comparative assay using purified proteins, filament debranching was 3–4-fold faster when the Arp2/3 complex was activated by full-length ActA compared to activation by the C-terminal VCA domain of N-WASP [1]. This difference was measured by monitoring the loss of branched filament junctions over time using fluorescence microscopy of single actin filaments. The faster debranching rate means that ActA-generated actin networks undergo more rapid architectural remodeling, a property that directly impacts the dynamics of reconstituted motility assays and the interpretation of actin network stability experiments.

actin filament debranching kinetics Arp2/3 complex regulation branched actin network turnover

Arp2/3 Binding Affinity vs N-WASP WA

Quantitative binding measurements using fluorescence anisotropy and co-sedimentation assays demonstrate that full-length ActA binds to purified Arp2/3 complex with a dissociation constant (Kd) of 0.6 μM [1]. In contrast, the isolated WA domain of N-WASP — the minimal Arp2/3-activating cassette shared by all WASP-family NPFs — binds Arp2/3 with a Kd of 0.9 μM under comparable conditions [2]. The ~1.5-fold higher affinity of ActA is attributable to its extended binding interface, which contacts three Arp2/3 subunits (p40, Arp2, Arp3) simultaneously via chemical cross-linking evidence, a broader contact surface than achieved by the compact WA domain alone [1]. Despite this affinity difference, both NPFs achieve identical maximal nucleation activity at saturating concentrations, indicating that affinity governs the concentration-dependence of activation rather than the catalytic ceiling [1].

Arp2/3 binding affinity NPF-receptor interaction strength actin nucleation promotion

Direct vs N-WASP-Mediated Arp2/3 Activation

ActA functions as a direct, standalone NPF: it binds Arp2/3 with a Kd of 0.6 μM and stimulates actin nucleation without requiring any additional host protein cofactor [1]. By contrast, the Shigella flexneri surface protein IcsA (VirG) does not bind Arp2/3 directly; it recruits and activates host N-WASP, which in turn activates Arp2/3 through formation of a ternary IcsA–N-WASP–Arp2/3 complex [2]. This mechanistic difference has been functionally confirmed in heterologous expression systems: when expressed in non-pathogenic Listeria innocua or Escherichia coli, both proteins confer actin-based motility, but E. coli expressing IcsA move approximately two-fold faster than Listeria expressing ActA, with longer actin tails, yet the two systems exhibit similar actin filament half-lives, indicating that the underlying actin dynamics are comparable while the activation pathways are mechanistically distinct [3]. ActA and IcsA share no detectable sequence homology [3].

direct vs indirect Arp2/3 activation bacterial NPF mechanism minimal-component reconstitution

Branched vs Unbranched Actin Filament Architecture

The Rickettsia conorii surface protein RickA was identified as a functional Arp2/3 activator, but direct comparison established that RickA activates Arp2/3 in vitro less efficiently than ActA [1]. Beyond the quantitative efficiency difference, the two NPFs produce fundamentally different actin filament architectures: ActA-activated Arp2/3 generates the characteristic short, highly branched dendritic actin networks observed in lamellipodia and Listeria comet tails, whereas RickA induces the formation of long, unbranched actin filaments reminiscent of filopodia, with Arp2/3 detected on the rickettsial surface but notably absent from actin tails in infected cells [1]. This architectural divergence means ActA and RickA are not interchangeable for experiments modeling branched vs. unbranched actin network assembly, even though both proteins nominally activate the same Arp2/3 complex.

bacterial NPF efficiency ranking actin filament architecture Rickettsia actin-based motility

VASP/Ena EVH1 Recruitment Motif

A unique feature of ActA among bacterial NPFs is its central proline-rich repeat domain containing four tandem copies of the consensus sequence FPPPP (FP4), each of which can independently bind one Ena/VASP homology 1 (EVH1) domain with a dissociation constant of approximately 4 μM [1][2]. Analytical ultracentrifugation confirmed that a single ActA molecule can simultaneously engage up to four EVH1 domains [1]. This motif is entirely absent from both IcsA (Shigella) and RickA (Rickettsia) [3][4]. The functional consequence of VASP recruitment via these repeats is twofold: VASP enhances the actin-nucleating activity of ActA–Arp2/3 and simultaneously reduces the frequency of actin filament branching by greater than fourfold — from approximately 47% branched filaments (ActA + Arp2/3 alone) to 12.8% branched (ActA + Arp2/3 + VASP) [5]. This enables ActA to generate architecturally distinct actin filament populations (branched vs. unbranched/bundled) depending on VASP availability.

VASP/Ena recruitment proline-rich motif profilin-actin delivery actin network architecture modulation

ActA Application Scenarios


Arp2/3-Dependent Motility Reconstitution

ActA is the reagent of choice for bead-based or liposome-based reconstitution of actin-driven motility where the experimental objective requires direct, constitutive Arp2/3 activation without N-WASP or other host NPFs. Because ActA binds Arp2/3 directly (Kd 0.6 μM) and does not require upstream activation signals [1], it enables motility assays composed of only purified actin, Arp2/3 complex, capping protein, cofilin, and ATP — a fully defined system free from the confounding variables introduced by N-WASP autoinhibition, Cdc42 dependence, or WIP/WAVE regulatory complexes. This is the experimental paradigm established for studying the fundamental biophysics of actin-based force generation [2].

Branched Network Turnover: ActA vs N-WASP

For researchers investigating how NPF identity governs branched actin network dynamics, ActA provides a well-characterized comparator that yields 3–4-fold faster filament debranching kinetics than N-WASP VCA-activated Arp2/3 [1]. This makes ActA the NPF of choice when the experimental goal is to generate rapidly remodeling, high-turnover dendritic networks — for example, in studies correlating debranching rate with network contractility, stress relaxation, or the efficiency of actin-based propulsion. ActA and N-WASP VCA can be used side-by-side in identical buffer conditions to dissect how debranching kinetics influence macroscopic network properties.

VASP-Mediated Actin Architecture Modulation

ActA's unique four-repeat FPPPP motif enables quantitative titration of VASP/Ena proteins into Arp2/3-nucleated actin networks, making it the only bacterial NPF suitable for studying VASP-dependent transitions between branched and unbranched filament architectures. With ActA alone, ~47% of filaments are branched; addition of saturating VASP reduces branching >4-fold to ~12.8% while simultaneously enhancing nucleation rate [1]. This dose-dependent architectural switch is not achievable with IcsA or RickA, which lack the FPPPP recruitment motif. ActA is therefore the preferred scaffold for biophysical studies of VASP-mediated actin bundling, profilin-actin delivery, and filopodia-like protrusion formation in reconstituted systems.

Arp2/3 Complex Inhibitor Screening

Because ActA competes directly with vertebrate WASP-family NPFs for the same binding site on the Arp2/3 complex (contacting subunits p40, Arp2, and Arp3) [1], it serves as an excellent probe in competitive displacement assays designed to identify small-molecule inhibitors of the NPF–Arp2/3 interaction. In a fluorescence polarization or anisotropy-based screening format, fluorescently labeled ActA N-terminal domain can be pre-bound to Arp2/3 (Kd 0.6 μM), and displacement by test compounds can be quantified. The ~1.5-fold higher affinity of ActA for Arp2/3 compared to N-WASP WA (Kd 0.9 μM) [2] means that ActA-based assays require lower protein concentrations, reducing reagent costs while maintaining a physiologically relevant competitive binding readout.

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